
1-(2,4-Difluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Applications De Recherche Scientifique
Enhancing Electrochromic Properties
Researchers have explored the electrochromic properties of polymers and copolymers involving fluorophenyl groups, focusing on their potential for producing materials with versatile color changes and applications in electrochromic devices. For instance, a study detailed the synthesis and characterization of a copolymer derived from 1-(4-fluorophenyl)-related structures, demonstrating its utility in creating electrochromic devices with significant color contrast and rapid switching times, indicating potential for smart window technologies and display applications (Türkarslan et al., 2007).
Development of Bioisosteres
The exploration of fluorinated enamides, which can be considered bioisosteres for ureas, highlights the role of such compounds in medicinal chemistry. A particular focus has been on the chemoselective synthesis of these compounds, offering a novel route to structures potentially beneficial for developing new therapeutic agents with improved pharmacological profiles (Métayer et al., 2015).
Crystallographic Insights into Benzoylurea Pesticides
Detailed crystallographic studies on benzoylurea pesticides, which share structural motifs with the compound of interest, provide insights into the interaction patterns and molecular architectures that contribute to their insecticidal efficacy. These studies reveal how the arrangement of fluorophenyl groups influences the overall molecular structure and potential interactions with biological targets, informing the design of more effective pest control agents (Jeon et al., 2014).
Investigating Urea-Fluoride Interactions
Research on the interactions between urea derivatives and fluoride ions sheds light on the fundamental chemical behavior of these compounds, revealing mechanisms of proton transfer and complex formation. Such studies are crucial for understanding the reactivity and potential applications of urea-fluorinated compounds in various fields, including catalysis and materials science (Boiocchi et al., 2004).
Antipathogenic Activity of Thiourea Derivatives
The synthesis and evaluation of thiourea derivatives, which are structurally related to the compound , have demonstrated significant antipathogenic activities. Such studies are pivotal for the development of new antimicrobial agents capable of combating infections, especially those resistant to traditional antibiotics. The research highlights the importance of halogenated phenyl groups in enhancing the biological activity of these compounds (Limban et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-6-3-11(19)7-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRQTPMGRWUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
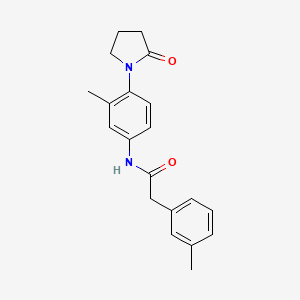
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)
![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)
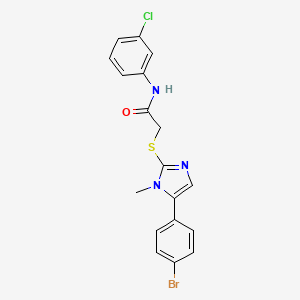
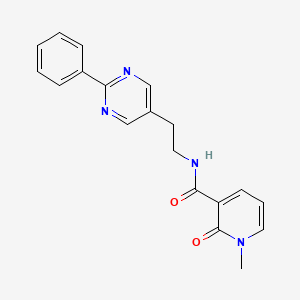
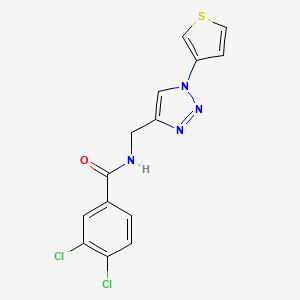

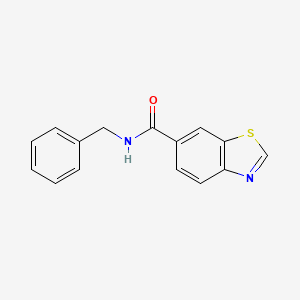
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)
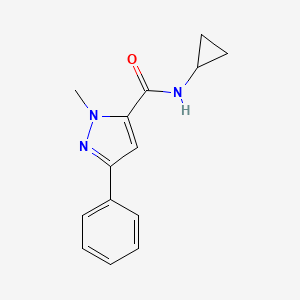
![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)
